molecular formula C27H37N5O2S B609692 Nvs-cecr2-1 CAS No. 1992047-61-6

Nvs-cecr2-1

Número de catálogo B609692
Número CAS: 1992047-61-6
Peso molecular: 495.68
Clave InChI: XVECNLUKQDKOST-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Nvs-cecr2-1 is a novel small molecule inhibitor of the CECR2 gene. It has been identified as a potential therapeutic target for a variety of diseases including cancer, inflammation, and metabolic disorders. The inhibitor has been shown to reduce the activity of the CECR2 gene, which is associated with cell proliferation and differentiation. In addition, Nvs-cecr2-1 has been shown to have a protective effect against oxidative stress, which is a major cause of aging and other diseases.

Aplicaciones Científicas De Investigación

Method of Application

NVS-CECR2-1 binds to CECR2 with high affinity (IC50 of 47 nM in alpha screen, KD = 80 nM in ITC), and demonstrates no cross reactivity in a BRD panel (48 targets) . In the FRAP assay at 0.1 µM NVS-CECR2-1 shows robust activity in cells due to its slow off-rate, but no acute toxicity .

Results or Outcomes

NVS-CECR2-1 shows robust activity in cells due to its slow off-rate, but no acute toxicity . NVS-CECR2-1 is poorly soluble but due to its high potency it may be safely used at low concentrations in cell biology applications .

Oncology

Application Summary

NVS-CECR2-1 exhibits cytotoxic activity against various human cancer cells, killing SW48 colon cancer cells in particular with a submicromolar half maximum inhibition value mainly by inducing apoptosis .

Method of Application

NVS-CECR2-1 inhibits chromatin binding of CECR2 BRD and displaces CECR2 from chromatin within cells . The sensitivity of the cancer cells to NVS-CECR2-1 is reduced by CECR2 depletion, suggesting that NVS-CECR2-1 exerts its activity by targeting CECR2 .

Results or Outcomes

NVS-CECR2-1 exhibits cytotoxic activity against various human cancer cells, killing SW48 colon cancer cells in particular with a submicromolar half maximum inhibition value mainly by inducing apoptosis . The sensitivity of the cancer cells to NVS-CECR2-1 is reduced by CECR2 depletion, suggesting that NVS-CECR2-1 exerts its activity by targeting CECR2 . Interestingly, NVS-CECR2-1 also kills cancer cells by CECR2-independent mechanism .

The structurally related NVS-CECR2-C is a suitable control compound that is inactive against CECR2 . NVS-CECR2-1 exhibits cytotoxic activity and induces apoptosis against various cancer cells by targeting CECR2 as well as via the CECR2-independent mechanism .

The structurally related NVS-CECR2-C is a suitable control compound that is inactive against CECR2 . NVS-CECR2-1 exhibits cytotoxic activity and induces apoptosis against various cancer cells by targeting CECR2 as well as via the CECR2-independent mechanism .

Propiedades

IUPAC Name

N-cyclopropyl-2-propylsulfonyl-6-[1-(2,2,6,6-tetramethylpiperidin-4-yl)indol-5-yl]pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H37N5O2S/c1-6-13-35(33,34)25-29-22(15-24(30-25)28-20-8-9-20)18-7-10-23-19(14-18)11-12-32(23)21-16-26(2,3)31-27(4,5)17-21/h7,10-12,14-15,20-21,31H,6,8-9,13,16-17H2,1-5H3,(H,28,29,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVECNLUKQDKOST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)C1=NC(=CC(=N1)NC2CC2)C3=CC4=C(C=C3)N(C=C4)C5CC(NC(C5)(C)C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H37N5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Nvs-cecr2-1

Citations

For This Compound
10
Citations
SG Park, D Lee, HR Seo, SA Lee, J Kwon - Scientific reports, 2020 - nature.com
… NVS-CECR2-1 that targets the cat eye syndrome chromosome region, candidate 2 (CECR2). We show that NVS-CECR2-1 … NVS-CECR2-1 exhibits cytotoxic activity against various …
Number of citations: 12 www.nature.com
M Zhang, ZZ Liu, K Aoshima, WL Cai, H Sun… - Science translational …, 2022 - science.org
… NVS-CECR2-1 or phosphate-buffered saline (PBS) every other day for 28 days (Fig. 7H). We found that NVS-CECR2-1 … analysis and found that NVS-CECR2-1 treatment decreased the …
Number of citations: 41 www.science.org
KCL Whatley, G Padalino, H Whiteland… - PLoS Neglected …, 2019 - journals.plos.org
… Subsequent dose-response titrations against schistosomula and adult worms revealed epigenetic probes targeting one reader (NVS-CECR2-1), one writer (LLY-507 and BAY-598) and …
Number of citations: 26 journals.plos.org
PLP Xavier, YG Cordeiro, PA Alexandre, PRL Pires… - Scientific Reports, 2019 - nature.com
… We tested (+)-JQ1 and NVS-CECR2-1 at lower concentrations in a dose dependent manner. (+)-JQ1 was able to fully inhibit the growth of colonies at the concentration of 300 nM, …
Number of citations: 13 www.nature.com
M Zhang, ZZ Liu, K Aoshima, Y An, A Aoshima… - bioRxiv, 2020 - biorxiv.org
… cells treated with DMSO, GNE-886 and NVS-CECR2-1 at indicated dosage for 2 days. RT-… NVS-CECR2-1 or PBS every other day for 28 days (Figure 7H). We found that NVS-CECR2-1 …
Number of citations: 2 www.biorxiv.org
TD Crawford, JE Audia, S Bellon… - ACS Medicinal …, 2017 - ACS Publications
The biological function of bromodomains, epigenetic readers of acetylated lysine residues, remains largely unknown. Herein we report our efforts to discover a potent and selective …
Number of citations: 23 pubs.acs.org
M Moustakim, PGK Clark, DA Hay, DJ Dixon… - …, 2016 - pubs.rsc.org
… (NVS-CECR2-1, Fig. 3). Details of the development of this probe is yet to be published, however NVS-CECR2-1 is … NVS-CECR2-1 also displays robust in-cell target engagement in a …
Number of citations: 57 pubs.rsc.org
Y Li, H Gong, P Wang, Y Zhu, H Peng, Y Cui… - Journal of Experimental …, 2021 - Springer
… NVS-CECR2–1, the first selective inhibitor targeting the CECR2 bromodomain, inhibits chromatin … NVS-CECR2–1 exhibits cytotoxic activity against various human cancer cells mainly …
Number of citations: 26 link.springer.com
Q Yang, MV Bariani, A Falahati, A Khosh, RR Lastra… - Cells, 2022 - mdpi.com
… For instance, non-BET family inhibitor NVS-CECR2-1 inhibits chromatin binding of CECR2 BRD and displaces CECR2 from chromatin within cells. NVS-CECR2-1 exhibits cytotoxic …
Number of citations: 5 www.mdpi.com
X Wang, C Xu, S Wang, W Huang, Y Liu… - Clinical and …, 2021 - Springer
Purpose Glutamine plays an important role in tumor metabolism and progression. This research aimed to find out how Gln exert their effects on laryngeal squamous cell carcinoma (…
Number of citations: 2 link.springer.com

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.